molecular formula C12H22O2 B12649828 2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane CAS No. 94089-03-9

2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane

Katalognummer: B12649828
CAS-Nummer: 94089-03-9
Molekulargewicht: 198.30 g/mol
InChI-Schlüssel: NYOLBDMJHMTDNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane is an organic compound with the molecular formula C12H22O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane typically involves a one-step condensation reaction. This reaction is carried out at room temperature using the corresponding aromatic aldehyde and 1,2-diol in the presence of indium chloride . After the initial synthesis, the compound can be oxidized to the corresponding diketone by passing an oxygen stream through the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones.

    Reduction: It can be reduced under specific conditions to yield alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Oxygen or other oxidizing agents are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include diketones, alcohols, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane stands out due to its specific structural features and stability. Its unique spiro structure provides distinct chemical properties that are not commonly found in other similar compounds. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

94089-03-9

Molekularformel

C12H22O2

Molekulargewicht

198.30 g/mol

IUPAC-Name

3,7,7,9-tetramethyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C12H22O2/c1-9-5-11(3,4)8-12(6-9)13-7-10(2)14-12/h9-10H,5-8H2,1-4H3

InChI-Schlüssel

NYOLBDMJHMTDNC-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CC2(C1)OCC(O2)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.